Benzyloxycalix[8]arene
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Overview
Description
Benzyloxycalix8arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers derived from phenol and formaldehyde, and they are known for their ability to form host-guest complexes. Benzyloxycalix8arene, specifically, consists of eight phenolic units linked by methylene bridges, with benzyloxy groups attached to the phenolic oxygen atoms. This compound is notable for its unique structural properties, which make it an excellent candidate for various applications in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycalix8arene typically involves the condensation of p-tert-butylphenol with formaldehyde in the presence of a base, followed by the introduction of benzyloxy groups. The reaction conditions often include the use of solvents such as toluene or chloroform, and the process may require heating to facilitate the formation of the macrocyclic structure. The final product is purified through recrystallization or chromatography to obtain the desired benzyloxycalix8arene.
Industrial Production Methods: While the industrial production of benzyloxycalix8arene is not as widespread as other calixarenes, scalable methods have been developed. These methods focus on optimizing the reaction conditions to increase yield and reduce the need for extensive purification steps. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyloxycalix8arene undergoes various chemical reactions, including:
Oxidation: The phenolic units can be oxidized to quinones under specific conditions.
Reduction: The benzyloxy groups can be reduced to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkyl halides or amines are used in the presence of a base.
Major Products: The major products formed from these reactions include various functionalized calixarenes, which can be further utilized in different applications.
Scientific Research Applications
Benzyloxycalix8arene has found numerous applications in scientific research, including:
Chemistry: It serves as a host molecule in supramolecular chemistry, facilitating the formation of host-guest complexes with various guest molecules.
Biology: Its ability to encapsulate biomolecules makes it useful in drug delivery systems and biosensors.
Medicine: It is explored for its potential in targeted drug delivery and as a component in diagnostic tools.
Industry: It is used as a catalyst support in various chemical reactions, including Suzuki-Miyaura and Buchwald-Hartwig cross-couplings
Mechanism of Action
The mechanism by which benzyloxycalix8arene exerts its effects is primarily through its ability to form host-guest complexes. The macrocyclic structure provides a cavity that can encapsulate guest molecules, facilitating their stabilization and transport. In catalytic applications, the benzyloxycalix8arene acts as a support for palladium complexes, enhancing their catalytic activity and selectivity .
Comparison with Similar Compounds
- Calix4arene: A smaller macrocyclic compound with four phenolic units.
- Calix6arene: A medium-sized macrocyclic compound with six phenolic units.
- Calix8arene: The parent compound without benzyloxy groups.
Uniqueness: Benzyloxycalix8arene is unique due to its larger cavity size compared to calix4arene and calix6arene, allowing it to encapsulate larger guest molecules. The presence of benzyloxy groups also enhances its solubility and functionalization potential, making it more versatile for various applications .
Properties
IUPAC Name |
5,11,17,23,29,35,41,47-octakis(phenylmethoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H96O16/c113-105-81-41-83-51-98(122-66-74-27-11-2-12-28-74)53-85(106(83)114)43-87-55-100(124-68-76-31-15-4-16-32-76)57-89(108(87)116)45-91-59-102(126-70-78-35-19-6-20-36-78)61-93(110(91)118)47-95-63-104(128-72-80-39-23-8-24-40-80)64-96(112(95)120)48-94-62-103(127-71-79-37-21-7-22-38-79)60-92(111(94)119)46-90-58-101(125-69-77-33-17-5-18-34-77)56-88(109(90)117)44-86-54-99(123-67-75-29-13-3-14-30-75)52-84(107(86)115)42-82(105)50-97(49-81)121-65-73-25-9-1-10-26-73/h1-40,49-64,113-120H,41-48,65-72H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJOPMMALACTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C(=CC(=C2)OCC2=CC=CC=C2)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)O)O)O)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H96O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1697.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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